3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
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Overview
Description
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a versatile organic compound used in various scientific research fields. Its unique structure, which includes a benzamide core substituted with a chloro group and a hydroxy-dimethylpentyl side chain, makes it valuable for applications in drug development and organic synthesis.
Mechanism of Action
Target of Action
Compounds similar to “3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide” often target specific enzymes or receptors in the body. These targets can be involved in various biological processes, such as cell growth, immune response, or metabolic pathways .
Mode of Action
The compound “this compound” might interact with its target by binding to the active site, thereby modulating the target’s activity. This interaction can result in changes to the biological process that the target is involved in .
Biochemical Pathways
Upon interaction with its target, “this compound” could affect various biochemical pathways. The downstream effects would depend on the specific pathways that are affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would influence its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell function to modulation of a whole body physiological response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-chloro-N-(3-oxo-4,4-dimethylpentyl)benzamide.
Reduction: Formation of N-(3-hydroxy-4,4-dimethylpentyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
- 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
IUPAC Name |
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)7-8-16-13(18)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATAVFRPXDRGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC(=CC=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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